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molecular formula C3H5N3OS B1296698 3-Methoxy-1,2,4-thiadiazol-5-amine CAS No. 98022-43-6

3-Methoxy-1,2,4-thiadiazol-5-amine

Cat. No. B1296698
M. Wt: 131.16 g/mol
InChI Key: OJCCUUWVUOCZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06468977B1

Procedure details

To an ice-cooled solution of 5-amino-3-methoxy-[1,2,4]thiadiazole (1.31 g, 10 mmol) in THF (25 mL) was added triethylamine (2.22 g, 11 mmol) followed by dropwise addition of bromoacetyl bromide (1.52 g, 15 mmol). The resulting mixture was stirred at room temperature for 16 h. The mixture was diluted with water (25 mL) and ethyl acetate (50 mL). The aqueous layer was extracted with ethyl acetate (3×50 mL). The combined organic layers was dried (sodium sulfate), filtered and concentrated in vacuo. Purification by column chromatography on silica gel using a solvent gradient of a mixture of dichloromethane and methanol (98/2, 97/3 and 96/4) afforded 3-methoxy-5-bromoacetamido-[1,2,4]thiadiazole as a white solid (1.26 g, 50%). M.p. 198-199° C.; 1H-NMR (CDCl3) δ 13.10 (br. s, 1H, NH), 4.28 (s, 2H, CH2), 4.11 (s, 3H, OMe); 13C-NMR (CDCl3) δ 176.8 (C3), 166.9 (C5), 166.6 (C═O), 56.9 (OMe), 25.9 (CH2).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:6][N:5]=[C:4]([O:7][CH3:8])[N:3]=1.C(N(CC)CC)C.[Br:16][CH2:17][C:18](Br)=[O:19]>C1COCC1.O.C(OCC)(=O)C>[CH3:8][O:7][C:4]1[N:3]=[C:2]([NH:1][C:18](=[O:19])[CH2:17][Br:16])[S:6][N:5]=1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.31 g
Type
reactant
Smiles
NC1=NC(=NS1)OC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.22 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.52 g
Type
reactant
Smiles
BrCC(=O)Br
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers was dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel using
ADDITION
Type
ADDITION
Details
a solvent gradient of a mixture of dichloromethane and methanol (98/2, 97/3 and 96/4)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=NSC(=N1)NC(CBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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